(2Z)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazine ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include phenols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(4-Chlorophenyl)-N-(4-methoxyphenyl)methanimine: Shares structural similarities but lacks the thiazine ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar functional groups but different core structure.
Tris(4-methoxyphenyl)amine: Contains methoxyphenyl groups but different overall structure
Uniqueness
N~6~-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its combination of a thiazine ring with chlorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H20ClN3O4S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C25H20ClN3O4S/c1-32-20-11-7-18(8-12-20)28-25-29(19-9-13-21(33-2)14-10-19)23(30)15-22(34-25)24(31)27-17-5-3-16(26)4-6-17/h3-15H,1-2H3,(H,27,31) |
InChI Key |
MIAHKRKGUBBQTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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